molecular formula C13H14N4O2S2 B2818038 4-(2,4-Dimethylthiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one CAS No. 2309310-71-0

4-(2,4-Dimethylthiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one

Cat. No. B2818038
CAS RN: 2309310-71-0
M. Wt: 322.4
InChI Key: RIZWXXPFEUQFKF-UHFFFAOYSA-N
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Description

4-(2,4-Dimethylthiazole-5-carbonyl)-1-(thiazol-2-yl)piperazin-2-one, commonly known as DTZP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. DTZP is a heterocyclic compound that contains two different nitrogen-containing rings, a thiazole ring, and a piperazine ring. This compound has been synthesized using various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.

Scientific Research Applications

DNA Interaction and Cellular Staining

Thiazole derivatives, such as Hoechst 33258, known for binding to the minor groove of double-stranded DNA, highlight the potential of thiazole and its analogs in cellular biology. These compounds have been extensively used for fluorescent DNA staining, enabling the visualization of cellular structures and the analysis of DNA content in various research contexts, including plant cell biology and chromosome analysis (Issar & Kakkar, 2013).

Pharmacological Applications

Piperazine and its derivatives have shown a wide range of pharmacological applications. Arylpiperazine derivatives, for instance, have been developed for the treatment of depression, psychosis, and anxiety. These compounds undergo extensive metabolism, leading to various effects mediated through serotonin receptors, showcasing the potential for designing targeted therapies in neuropsychiatric disorders (Caccia, 2007).

Antimicrobial and Antituberculosis Activities

The structural motif of piperazine is also significant in the development of anti-mycobacterial agents. Several compounds containing piperazine have been identified for their potent activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This underscores the importance of piperazine derivatives in addressing global health challenges related to tuberculosis (Girase et al., 2020).

Cancer Research

Thiazole and its derivatives have been explored for their anticancer properties. The versatility of the thiazole ring, allowing for various substitutions, has led to the development of compounds with promising anticancer activities. Research in this area focuses on understanding the mechanisms of action of these compounds and their potential applications in cancer therapy (Moorthy et al., 2023).

properties

IUPAC Name

4-(2,4-dimethyl-1,3-thiazole-5-carbonyl)-1-(1,3-thiazol-2-yl)piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O2S2/c1-8-11(21-9(2)15-8)12(19)16-4-5-17(10(18)7-16)13-14-3-6-20-13/h3,6H,4-5,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIZWXXPFEUQFKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCN(C(=O)C2)C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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